molecular formula C23H23ClN2O3S B3709446 N~2~-(2-chlorophenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-(2-chlorophenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B3709446
M. Wt: 443.0 g/mol
InChI Key: JHMHBFODZCPUHQ-UHFFFAOYSA-N
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Description

“N~2~-(2-chlorophenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide” is a complex organic compound. It’s also known as Sodium {4-({[(2-chlorophenyl)sulfonylamino}methyl)benzoyl]amino}oxidanide . The molecular formula is C22H20ClN2NaO4S, with an average mass of 466.913 Da and a monoisotopic mass of 466.072998 Da .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple aromatic rings, a sulfonyl group, and an amide group. The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. For instance, the sulfonyl group could potentially undergo reactions with nucleophiles, and the aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its molecular structure. For example, its solubility would be affected by the polar sulfonyl and amide groups, while its reactivity would be influenced by the aromatic rings and the sulfonyl group .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would likely depend on the specific context in which the compound is used .

Properties

IUPAC Name

2-(2-chloro-N-(4-methylphenyl)sulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3S/c1-17-7-11-19(12-8-17)15-25-23(27)16-26(22-6-4-3-5-21(22)24)30(28,29)20-13-9-18(2)10-14-20/h3-14H,15-16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMHBFODZCPUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(2-chlorophenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~2~-(2-chlorophenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

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